H-D-Abu-OtBu
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Overview
Description
tert-Butyl (2R)-2-aminobutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group and an amino group on the second carbon of the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of H-D-Abu-OtBu can be achieved through the esterification of (2R)-2-aminobutanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of methyl (2R)-2-aminobutanoate with tert-butyl alcohol in the presence of a base catalyst like sodium methoxide. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction parameters such as temperature, pressure, and residence time .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2R)-2-aminobutanoate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: tert-Butyl (2R)-2-aminobutanoate can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium iodide in acetone under reflux conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives such as tert-butyl (2R)-2-oxobutanoate.
Reduction: Formation of tert-butyl (2R)-2-hydroxybutanoate.
Substitution: Formation of tert-butyl (2R)-2-halobutanoate or tert-butyl (2R)-2-alkoxybutanoate.
Scientific Research Applications
Chemistry:
Protecting Group: tert-Butyl (2R)-2-aminobutanoate is used as a protecting group for amino acids in peptide synthesis due to its stability and ease of removal under mild acidic conditions.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.
Biology:
Enzyme Inhibition: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in metabolic pathways.
Medicine:
Industry:
Mechanism of Action
The mechanism of action of H-D-Abu-OtBu involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with cellular membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
- tert-Butyl (2R)-2-hydroxybutanoate
- tert-Butyl (2R)-2-oxobutanoate
- tert-Butyl (2R)-2-halobutanoate
Comparison:
- Structural Uniqueness: tert-Butyl (2R)-2-aminobutanoate is unique due to the presence of both an amino group and a tert-butyl ester group, which imparts distinct reactivity and stability compared to its analogs.
- Reactivity: The amino group in H-D-Abu-OtBu allows for a wider range of chemical reactions, including nucleophilic substitution and condensation reactions, making it more versatile in synthetic applications .
Properties
IUPAC Name |
tert-butyl (2R)-2-aminobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-6(9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHNWSLHLJLEAZ-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313994-32-0 |
Source
|
Record name | tert-butyl (2R)-2-aminobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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